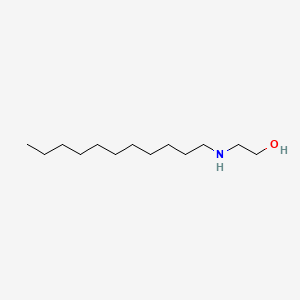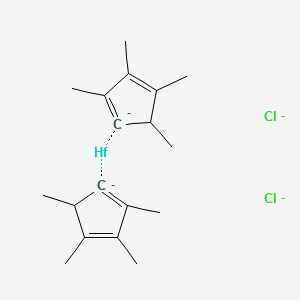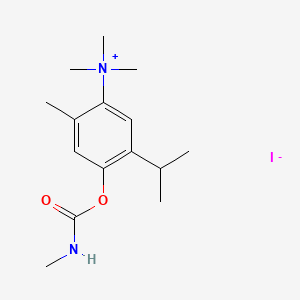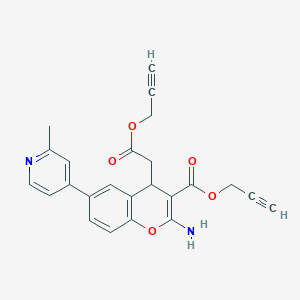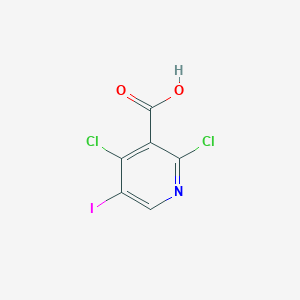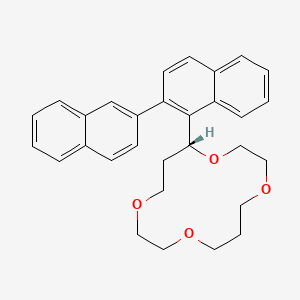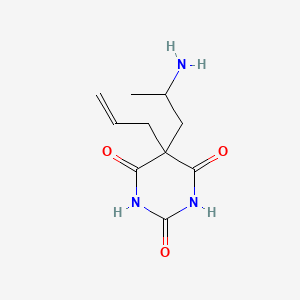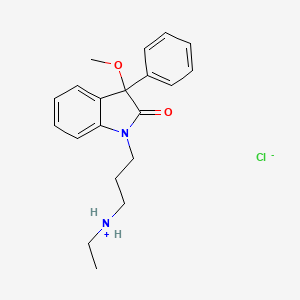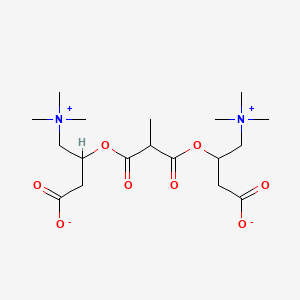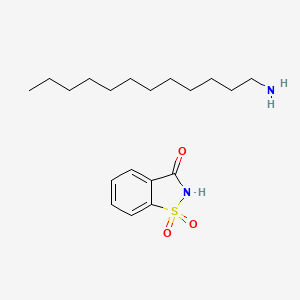
1,1-dioxo-1,2-benzothiazol-3-one;dodecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-1,2-benzothiazol-3-one;dodecan-1-amine is a compound that combines the structural features of 1,1-dioxo-1,2-benzothiazol-3-one and dodecan-1-amine The former is known for its applications in various chemical processes, while the latter is a long-chain amine
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dioxo-1,2-benzothiazol-3-one can be synthesized through multiple routes. One common method involves the reaction of isothiazolin and sodium chlorosulfite . Dodecan-1-amine, on the other hand, is typically synthesized through the hydrogenation of dodecanenitrile.
Industrial Production Methods
Industrial production of 1,1-dioxo-1,2-benzothiazol-3-one often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Dodecan-1-amine is produced industrially through catalytic hydrogenation processes, which are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler thiol compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the benzothiazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted benzothiazole derivatives.
Scientific Research Applications
1,1-Dioxo-1,2-benzothiazol-3-one;dodecan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1,1-dioxo-1,2-benzothiazol-3-one;dodecan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, disrupting their normal function. The benzothiazole ring can interact with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The long alkyl chain of dodecan-1-amine can disrupt cell membranes, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxo-1,2-benzothiazol-3-one: Known for its use as a non-nutritive sweetener and its antimicrobial properties.
Dodecan-1-amine: A long-chain amine used in various industrial applications, including as a surfactant and corrosion inhibitor.
Uniqueness
1,1-Dioxo-1,2-benzothiazol-3-one;dodecan-1-amine is unique due to the combination of the benzothiazole ring and the long alkyl chain. This combination imparts both the chemical reactivity of the benzothiazole ring and the amphiphilic properties of the long alkyl chain, making it versatile for various applications .
Properties
CAS No. |
17140-24-8 |
|---|---|
Molecular Formula |
C19H32N2O3S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one;dodecan-1-amine |
InChI |
InChI=1S/C12H27N.C7H5NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-13H2,1H3;1-4H,(H,8,9) |
InChI Key |
SDGNZFWKQHYOQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)
